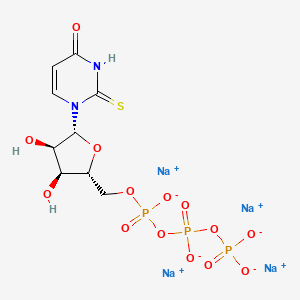

2-Thiouridine 5'-triphosphate tetrasodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-ThioUTP tetrasodium salt is a potent and selective agonist for the P2Y2 receptor. It is known for its high affinity and specificity towards P2Y2, P2Y4, and P2Y6 receptors, with EC50 values of 0.035, 0.35, and 1.5 μM, respectively . This compound is widely used in scientific research due to its unique properties and applications.

准备方法

The synthesis of 2-ThioUTP tetrasodium salt involves several steps, starting from the appropriate nucleoside precursor. The synthetic route typically includes the thiolation of uridine triphosphate (UTP) to introduce the sulfur atom at the 2-position. The reaction conditions often involve the use of thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide. The final product is then purified and converted to its tetrasodium salt form for increased solubility and stability .

化学反应分析

2-ThioUTP tetrasodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfide bonds, which can affect its biological activity.

Reduction: Reduction reactions can break disulfide bonds, restoring the thiol group.

Substitution: The sulfur atom in 2-ThioUTP can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Biochemical Applications

Substrate for RNA Synthesis

2-Thio-UTP is utilized as a substrate for RNA polymerases, allowing the incorporation of thiouridine into RNA molecules. This incorporation can enhance the stability and reduce the immunogenicity of RNA products. For instance, RNAs synthesized using 2-Thio-UTP exhibit lower activation of immune responses compared to unmodified RNAs, making them suitable for therapeutic applications .

Inhibition of Viral Replication

Research indicates that 2-Thio-UTP acts as an inhibitor of norovirus RNA-dependent RNA polymerase, thereby hindering viral replication. This property positions it as a potential candidate for antiviral drug development .

Molecular Biology Techniques

In Vitro Transcription

The compound is extensively used in in vitro transcription systems to produce modified mRNA. The incorporation of 2-Thio-UTP can lead to enhanced resistance to degradation by RNases and reduced activation of pattern recognition receptors, which is crucial for developing mRNA vaccines .

Aptamer Development

2-Thio-UTP is employed in the synthesis of aptamers—short, single-stranded RNA or DNA molecules that can bind specific targets with high affinity. The modifications imparted by 2-Thio-UTP can improve the stability and binding characteristics of these aptamers .

Pharmacological Applications

Agonism of P2Y Receptors

2-Thio-UTP is recognized as a potent and selective agonist for P2Y receptors, particularly P2Y2, P2Y4, and P2Y6. These receptors are involved in various physiological processes, including inflammation and cell signaling pathways. The EC50 values for 2-Thio-UTP at these receptors are notably low (0.035 µM for P2Y2), indicating its high potency .

Case Study 1: Antiviral Properties

A study demonstrated that the application of 2-Thio-UTP in cell cultures infected with norovirus resulted in a significant reduction in viral load. This finding supports its potential use in therapeutic strategies against viral infections .

Case Study 2: mRNA Vaccine Development

In research focused on mRNA vaccines, the use of 2-Thio-UTP in transcription reactions led to mRNAs that showed reduced immunogenicity while maintaining protein expression efficiency in cellular models. This characteristic is crucial for developing effective vaccines with minimal side effects .

作用机制

The primary mechanism of action of 2-ThioUTP tetrasodium salt involves its interaction with P2Y2 receptors. Upon binding to these receptors, it activates intracellular signaling pathways that lead to various physiological responses. The molecular targets include G-proteins and downstream effectors such as phospholipase C and adenylate cyclase. These pathways ultimately result in the modulation of cellular functions such as calcium mobilization, secretion, and gene expression .

相似化合物的比较

2-ThioUTP tetrasodium salt is unique due to its high selectivity and potency for P2Y2 receptors. Similar compounds include:

Uridine triphosphate (UTP): A natural ligand for P2Y receptors but with lower selectivity.

2-ThioADP: Another thiolated nucleotide with different receptor selectivity.

ATPγS: A non-hydrolyzable analog of ATP with broader receptor activity.

Compared to these compounds, 2-ThioUTP tetrasodium salt offers higher specificity and potency, making it a valuable tool in research .

生物活性

2-Thiouridine 5'-triphosphate tetrasodium salt (2-ThioUTP) is a modified nucleotide that has garnered significant attention due to its biological activity, particularly as a selective agonist for P2Y receptors. This article delves into the compound's biological properties, mechanisms of action, and its implications in various research contexts.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁N₂Na₄O₁₄P₃S

- Molecular Weight : 588.13 g/mol

- Purity : ≥95% (HPLC)

- Solubility : Soluble in water, typically supplied at a concentration of 10 mM

2-ThioUTP acts primarily as a potent and selective agonist for the P2Y2 receptor, with EC50 values of:

This selectivity indicates its potential utility in modulating signaling pathways associated with these receptors, which are involved in various physiological processes including inflammation and cell proliferation.

P2Y Receptor Agonism

The P2Y receptors are G-protein-coupled receptors that mediate cellular responses to extracellular nucleotides. The activation of these receptors by 2-ThioUTP can lead to various downstream effects:

- Cellular Signaling : Activation of P2Y receptors can influence pathways such as phospholipase C activation, leading to increased intracellular calcium levels and subsequent cellular responses.

- Inflammation Modulation : Given the role of P2Y receptors in inflammatory responses, 2-ThioUTP may have therapeutic potential in conditions characterized by excessive inflammation.

Inhibition of Viral Polymerases

Research has shown that 2-ThioUTP can serve as a substrate for several DNA polymerases while also acting as an inhibitor for norovirus RNA-dependent RNA polymerase . This dual functionality suggests potential applications in antiviral therapies.

Immunogenicity Reduction

Studies indicate that RNA synthesized from 2-ThioUTP exhibits reduced immunogenicity compared to unmodified RNA. This characteristic is particularly beneficial in therapeutic applications involving mRNA vaccines, where minimizing immune activation is crucial .

Study on P2Y Receptor Activation

In a pharmacological characterization study of P2Y receptor subtypes, it was demonstrated that 2-ThioUTP effectively activates the P2Y2 receptor, leading to significant changes in cell signaling pathways. This study highlighted the compound's potential in therapeutic contexts where modulation of these pathways is desired .

Antiviral Applications

A study by Belliot et al. explored the inhibitory effects of 2-ThioUTP on norovirus replication. The findings suggested that this compound could be developed into a therapeutic agent against norovirus infections due to its ability to inhibit viral polymerases effectively .

Summary Table of Biological Activities

属性

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBCNKBBEOQRRB-ODQFIEKDSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2Na4O14P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。